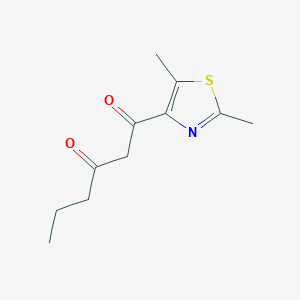
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H15NO2S. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione typically involves the reaction of 2,5-dimethylthiazole with hexane-1,3-dione under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
化学反応の分析
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions can include various substituted thiazole derivatives and diketone compounds.
科学的研究の応用
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
類似化合物との比較
1-(2,5-Dimethylthiazol-4-yl)hexane-1,3-dione can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds also contain a thiazole ring and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Cyclohexane-1,3-dione derivatives: These compounds are structurally similar and are used in the synthesis of various organic molecules with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity compared to other thiazole derivatives .
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
1-(2,5-dimethyl-1,3-thiazol-4-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2S/c1-4-5-9(13)6-10(14)11-7(2)15-8(3)12-11/h4-6H2,1-3H3 |
InChIキー |
RTKAZOOYGVIHLD-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=C(SC(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



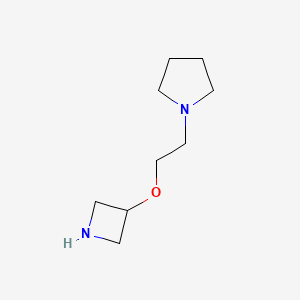
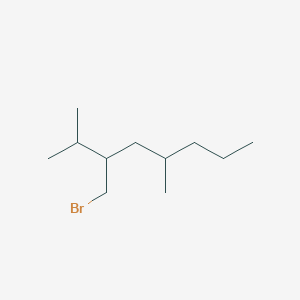
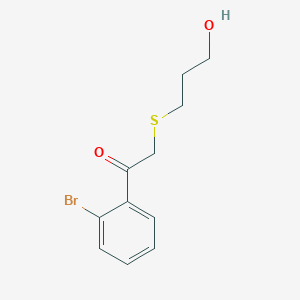
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
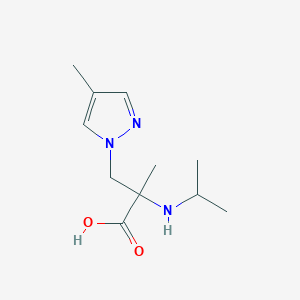
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
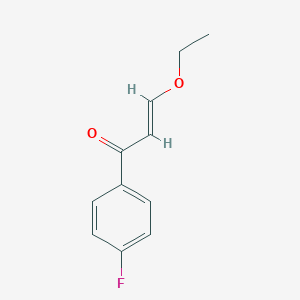
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
